Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
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Overview
Description
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a complex organometallic compound that has gained significant attention in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high phosphorescence efficiency and stability, making it a valuable material for blue OLED emitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
Types of Reactions:
Oxidation: Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as phosphines and amines are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .
Scientific Research Applications
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) has a wide range of applications in scientific research:
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) primarily involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the type of organic transformation or the biological system being studied .
Comparison with Similar Compounds
Tris(2-phenylpyridinato-C2,N)iridium(III): Known for its green emission and high phosphorescence quantum yield.
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III): Another blue emitter with slightly different photophysical properties.
Uniqueness: Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) stands out due to its high efficiency and stability as a blue emitter in OLEDs. Its unique combination of fluorine atoms on the phenyl rings enhances its photophysical properties, making it more efficient than many other iridium complexes .
Properties
Molecular Formula |
C33H18F6IrN3 |
---|---|
Molecular Weight |
762.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |
InChI Key |
GJHHESUUYZNNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Pictograms |
Irritant |
Origin of Product |
United States |
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